
2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride involves multiple stages. In one stage, a compound is reacted with benzotriazol-1-ol and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide at 20℃ for 0.333333h. In the next stage, 2-Amino-2-(3-chloro-2-fluorophenyl)ethanol hydrochloride is reacted with triethylamine in N,N-dimethyl-formamide at 20℃ for 16h .Scientific Research Applications
Chemical Synthesis and Analysis
- Synthesis Techniques: Research into the synthesis of related fluorinated compounds provides insight into methodologies that could be applicable to 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride. For example, a study on the synthesis of various fluorinated analogs demonstrates advanced techniques in chemical synthesis and analysis of similar compounds (Sun, Sun, & Rao, 2014).
Biological and Pharmacological Research
- Antimalarial Activity: Some fluorinated compounds have shown promising results in antimalarial activity. A study on the synthesis and evaluation of fluorinated compounds related to this compound demonstrated significant antimalarial potency (Werbel et al., 1986).
- Antitumor Properties: Fluorinated compounds, akin to this compound, have been researched for their potential antitumor activities. A study on the synthesis and in vitro evaluation of related fluorophenyl compounds revealed promising antitumor activity (Isakhanyan et al., 2016).
Properties
IUPAC Name |
2-amino-2-(3-chloro-2-fluorophenyl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO.ClH/c9-6-3-1-2-5(8(6)10)7(11)4-12;/h1-3,7,12H,4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZRFYYOQSQCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245623-52-2 | |
| Record name | 2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
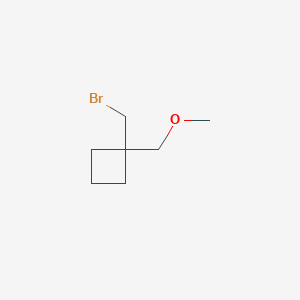
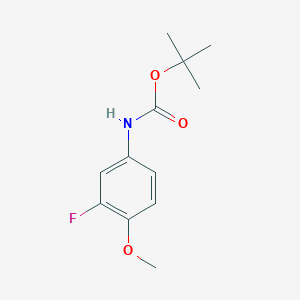
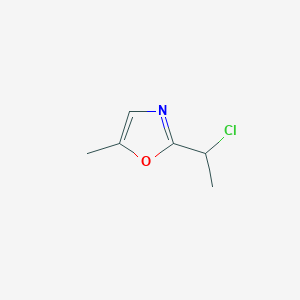

![4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B1376176.png)
![2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid](/img/structure/B1376178.png)
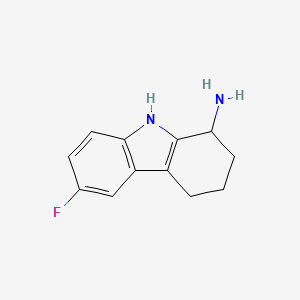
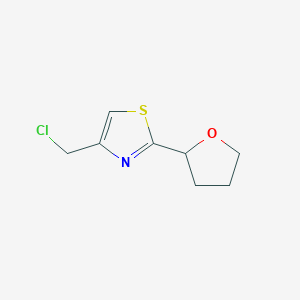
![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B1376184.png)
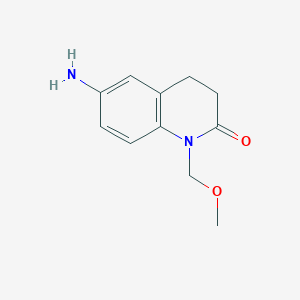


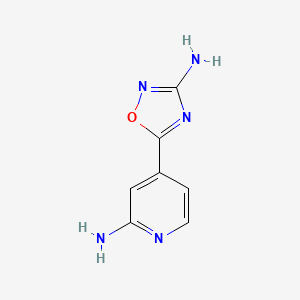
amine](/img/structure/B1376191.png)
